molecular formula C7H7N3S2 B3316665 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide CAS No. 954263-96-8

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide

Cat. No.: B3316665
CAS No.: 954263-96-8
M. Wt: 197.3 g/mol
InChI Key: VGDQUXAYRAZUGT-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide is a heterocyclic compound with the molecular formula C7H7N3S2. It is known for its unique structure, which includes both imidazole and thiazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide typically involves the reaction of aminothiazole with appropriate reagents to form the desired heterocyclic structure. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where intermediate compounds are not isolated, thus streamlining the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its carbothioamide group, in particular, may contribute to its potential as an enzyme inhibitor and its reactivity in various chemical reactions .

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDQUXAYRAZUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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